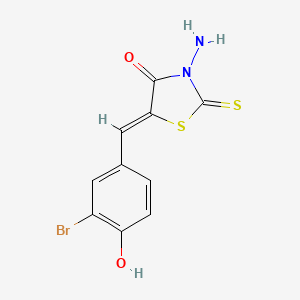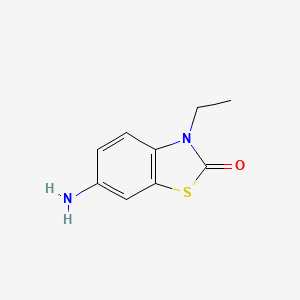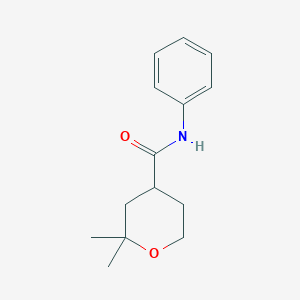![molecular formula C28H20N4O2 B3483437 N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B3483437.png)
N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide
説明
N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide, also known as QNZ, is a quinoxaline derivative that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. QNZ is a selective inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
作用機序
N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide exerts its pharmacological effects by selectively inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated by a variety of stimuli, including cytokines, growth factors, and bacterial or viral pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide blocks the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide inhibits cell proliferation, induces apoptosis, and reduces the expression of genes involved in metastasis. In inflammatory cells, N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibits the activation of immune cells such as T cells and macrophages. In animal models of inflammatory disorders, N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to reduce disease severity and improve clinical outcomes.
実験室実験の利点と制限
N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide has several advantages for lab experiments, including its high selectivity for NF-κB, its ability to inhibit NF-κB activation in a dose-dependent manner, and its low toxicity in vitro and in vivo. However, N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide also has some limitations, including its poor solubility in water and its potential off-target effects on other signaling pathways. These limitations can be overcome by using appropriate solvents and controls in lab experiments.
将来の方向性
There are several future directions for the research and development of N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide. One direction is to investigate the potential therapeutic applications of N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective inhibitors of NF-κB that can overcome the limitations of N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide. Furthermore, the use of N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide in clinical trials for the treatment of cancer and inflammatory disorders should be explored further to determine its safety and efficacy in humans.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to inhibit the proliferation and migration of cancer cells by blocking the NF-κB signaling pathway. N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide has also been investigated as a potential therapy for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease, as well as viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2,3-diphenylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O2/c29-27(33)21-13-7-8-14-22(21)32-28(34)20-15-16-23-24(17-20)31-26(19-11-5-2-6-12-19)25(30-23)18-9-3-1-4-10-18/h1-17H,(H2,29,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUQDRMGFSQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)N)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3483355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3483368.png)
![N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3483376.png)

![4-[(butylamino)methyl]benzoic acid hydrochloride](/img/structure/B3483391.png)
![1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B3483394.png)



![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3483426.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3483435.png)

![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)